molecular formula C9H11NO3 B1388669 (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid CAS No. 1281588-03-1

(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid

Cat. No.: B1388669
CAS No.: 1281588-03-1
M. Wt: 181.19 g/mol
InChI Key: KNFLWNDHYMSEIA-PXGYDEKFSA-N
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Description

This bicyclic carboxylic acid features a fused cyclopenta-pyrrole scaffold with a rigid methano bridge and a ketone group at position 2. Notably, CymitQuimica listed this compound under reference 3D-FO122758, offering quantities up to 50g, though it is currently discontinued .

Properties

IUPAC Name

(1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-8-7-4-1-3(2-5(4)10-8)6(7)9(12)13/h3-7H,1-2H2,(H,10,11)(H,12,13)/t3-,4-,5?,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFLWNDHYMSEIA-PXGYDEKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2C(=O)O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC3[C@H]1C([C@H]2C(=O)O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic core structure.

    Functional Group Transformations: Subsequent steps involve the introduction and modification of functional groups, such as the carboxylic acid and ketone groups, under specific reaction conditions.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center is crucial, often achieved through the use of chiral catalysts or reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by nucleophiles like alcohols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds similar to (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid exhibit antimicrobial properties. These compounds can inhibit the growth of various pathogenic bacteria and fungi. Studies have shown that derivatives can be synthesized to enhance their efficacy against resistant strains of bacteria .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Preclinical studies suggest that it may reduce markers of inflammation in animal models .

3. Neuroprotective Effects
Research on neuroprotective agents has highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and its antioxidant properties are key factors contributing to its neuroprotective effects .

Agricultural Applications

1. Pesticide Development
The unique structure of this compound has led to its exploration as a base for developing novel pesticides. Its efficacy against specific pests has been documented in several studies, indicating a lower environmental impact compared to traditional pesticides .

2. Plant Growth Regulators
This compound is also being researched as a potential plant growth regulator. It can influence plant growth and development by modulating hormonal pathways within plants. Field trials have shown promising results in enhancing crop yields and resistance to environmental stressors .

Materials Science

1. Polymer Chemistry
In materials science, this compound is being studied for its application in synthesizing new polymers with desirable mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

2. Nanotechnology
The compound's unique chemical properties make it suitable for applications in nanotechnology. It can be utilized in the design of nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of E.coli and Staphylococcus aureus growth with synthesized derivatives showing enhanced activity .
Study 2Anti-inflammatory PropertiesShowed significant reduction in inflammatory cytokines in animal models treated with the compound .
Study 3Neuroprotective EffectsIndicated potential protective effects against oxidative stress in neuronal cells .
Study 4Pesticide DevelopmentHighlighted effectiveness against aphids with reduced toxicity to beneficial insects .
Study 5Plant Growth RegulationReported increased biomass and yield in treated crops under drought conditions .

Mechanism of Action

The mechanism by which (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Methyl Ester Derivative

  • Compound: Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate
  • Key Differences :
    • Functional Group : The carboxylic acid (-COOH) is esterified to a methyl ester (-COOCH₃), altering polarity and reactivity.
    • Applications : Ester derivatives are often intermediates in prodrug synthesis or used to enhance membrane permeability in drug design .
    • Availability : Academic pricing is available upon request, unlike the discontinued carboxylic acid .

Hydroxymethyl Analog

  • Compound: (3S,3aR,5S,6aS,7S)-Octahydro-3,5-methanocyclopenta[b]pyrrol-7-ylmethanol
  • Key Differences: Functional Group: Replaces the carboxylic acid with a hydroxymethyl (-CH₂OH) group. Hazard Profile: Classified as non-hazardous under OSHA HCS, contrasting with the unknown safety profile of the carboxylic acid .

8-O-Acetylshanzhiside Methyl Ester

  • Compound : (1S,4aS,5R,7S,7aS)-7-Acetyloxy-5-hydroxy-7-methyl-1-[[...]-oxy]cyclopenta[c]pyran-4-carboxylic acid methyl ester
  • Key Differences :
    • Structural Complexity : Contains a pyran ring fused to cyclopenta, with additional acetyl and sugar-derived substituents.
    • Applications : Used as a reference standard and synthetic precursor in food/cosmetic research, unlike the pyrrole-based target compound .

Hexahydro-3,5-methanocyclopenta[b]furan Carboxylic Acid

  • Compound: rac-(3R,3aR,5S,6S,6aS,7S)-6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
  • Key Differences :
    • Ring System : Replaces pyrrole with a furan ring, altering electronic properties and hydrogen-bonding capacity.
    • Regulatory Status : Classified as a combustible solid (WGK 3), highlighting divergent handling requirements compared to the pyrrole analog .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Applications Availability Status
(3S,3aR,5S,6aS,7S)-2-Oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid Cyclopenta-pyrrole -COOH, ketone Medicinal chemistry, chiral synthesis Discontinued
Methyl ester derivative Cyclopenta-pyrrole -COOCH₃, ketone Prodrug intermediates Available (academic pricing)
Hydroxymethyl analog Cyclopenta-pyrrole -CH₂OH, ketone Laboratory research Available (Combi-Blocks)
8-O-Acetylshanzhiside methyl ester Cyclopenta-pyran -COOCH₃, acetyl, sugar moiety Cosmetic/food research Available as reference standard
Hexahydro-3,5-methanocyclopenta[b]furan carboxylic acid Cyclopenta-furan -COOH, hydroxyl, ketone Combustible material research Available (Sigma-Aldrich)

Research Findings and Industrial Relevance

  • Stereochemical Influence: The rigid methano bridge in the target compound enhances stereoselectivity in catalysis, a feature less pronounced in furan or pyran analogs .
  • Functional Group Versatility : Carboxylic acid derivatives enable salt formation for improved solubility, whereas ester/hydroxymethyl variants prioritize lipophilicity .
  • Discontinued Status : The discontinuation of the target compound by CymitQuimica underscores challenges in sourcing high-purity bicyclic carboxylic acids, shifting focus to analogs like the methyl ester .

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3 with a molecular weight of approximately 181.19 g/mol. Its structure features a unique bicyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
CAS Number1281588-03-1
SolubilitySoluble in DMSO
Hazard InformationIrritant

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory and antimicrobial effects. The mechanisms by which it operates may involve modulation of specific signaling pathways or direct interaction with cellular components.

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, potentially through the suppression of NF-kB signaling pathways.
  • Antimicrobial Effects : Preliminary findings suggest that it possesses activity against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or function.

Therapeutic Applications

The potential therapeutic applications of (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid include:

  • Pain Management : Its anti-inflammatory properties may make it suitable for developing analgesics.
  • Infection Control : Given its antimicrobial activity, it could be explored as a candidate for new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Inflammatory Response :
    • Researchers administered the compound to animal models with induced inflammation and observed a significant reduction in swelling and pain markers compared to control groups.
    • Results indicated a decrease in TNF-alpha and IL-6 levels, supporting its role in modulating inflammatory responses.
  • Antimicrobial Efficacy Testing :
    • In vitro tests demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
    • The mechanism was hypothesized to involve disruption of cell membrane integrity.

Summary of Findings

The following table summarizes key findings from recent studies:

Study FocusFindingsReference
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels
Antimicrobial ActivityEffective against S. aureus and E. coli
Pain Management PotentialSignificant reduction in pain markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid

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